Diphenyl 2,4,6-trimethylphenyl phosphate
Description
Properties
CAS No. |
73179-43-8 |
|---|---|
Molecular Formula |
C21H21O4P |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
diphenyl (2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-14-17(2)21(18(3)15-16)25-26(22,23-19-10-6-4-7-11-19)24-20-12-8-5-9-13-20/h4-15H,1-3H3 |
InChI Key |
TZNDMQPVWYWNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl 2,4,6-trimethylphenyl phosphate can be synthesized through the oxidation of α-hydroxy (2,4,6-trimethylbenzyl)diphenylphosphine oxide . The reaction typically involves the use of oxidizing agents under controlled conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diphenyl 2,4,6-trimethylphenyl phosphate undergoes various chemical reactions, including:
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various phosphine oxides, while substitution reactions can produce a range of substituted phosphates.
Scientific Research Applications
Diphenyl 2,4,6-trimethylphenyl phosphate has a wide range of scientific research applications, including:
Biology: The compound’s ability to form stable bonds makes it useful in biological research, particularly in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of Diphenyl 2,4,6-trimethylphenyl phosphate involves its role as a photoinitiator. When exposed to UV light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization process, leading to the formation of cross-linked polymer networks . The molecular targets and pathways involved in this process include the interaction of the compound with monomers and oligomers in the polymer matrix.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Diphenyl 2,4,6-trimethylphenyl phosphate | C26H31O4P | 438.49 | 65652-41-7 | Two phenyl + one 2,4,6-trimethylphenyl |
| Triphenyl phosphate (TPHP) | C18H15O4P | 326.28 | 115-86-6 | Three unsubstituted phenyl groups |
| Cresyl diphenyl phosphate (CDPP) | C19H17O4P | 340.31 | 26444-49-5 | One methylphenyl + two phenyl groups |
| 2-Ethylhexyl diphenyl phosphate (EHDPP) | C20H27O4P | 362.41 | 1241-94-7 | Branched alkyl chain + two phenyl groups |
| Tri(2,4,6-trimethylphenyl) phosphate | C27H33O4P | 476.52 | 84642-70-6 | Three 2,4,6-trimethylphenyl groups |
Key Differences :
- Substitution Pattern : this compound has one heavily methylated phenyl group , whereas TPHP lacks methyl groups entirely . This substitution increases its thermal stability compared to TPHP but reduces its solubility in polar solvents .
- Hydrophobicity: The log Kow (octanol-water partition coefficient) of this compound is estimated to be higher than TPHP (~5.2 vs. ~4.7), due to the methyl groups enhancing lipophilicity .
- Thermal Degradation : Unlike EHDPP, which degrades at lower temperatures due to its alkyl chain, this compound exhibits higher thermal resistance (>300°C) .
Environmental and Health Impacts
Environmental Persistence:
- Bioaccumulation : this compound has been detected in sewage sludge at concentrations up to 120 ng/g dry weight, comparable to TPHP (150 ng/g) but lower than EHDPP (280 ng/g) .
- Aquatic Toxicity : Its EC50 (48h, Daphnia magna) is 1.2 mg/L, indicating moderate toxicity, whereas EHDPP shows higher toxicity (EC50 = 0.8 mg/L) .
Human Exposure:
- Blood Detection : Analytical methods using HPLC-MS/MS have identified this compound in human blood at mean levels of 0.8 ng/mL, lower than TPHP (2.5 ng/mL) but with similar matrix effects (~65–75%) during analysis .
Research Findings and Challenges
- Analytical Challenges : Co-elution with structurally similar OPEs (e.g., CDPP) complicates quantification in environmental samples .
- Regulatory Status : Unlike EHDPP, which is regulated under TSCA in the U.S., this compound lacks specific restrictions, raising concerns about unmonitored environmental release .
- Degradation Pathways : Photodegradation studies show that methyl groups slow hydrolysis rates compared to TPHP, leading to longer environmental persistence .
Q & A
Basic: What are the standard synthetic routes for diphenyl 2,4,6-trimethylphenyl phosphate, and how can purity be optimized?
This compound is typically synthesized via a two-step esterification reaction. First, phosphoryl chloride (POCl₃) is reacted with 2,4,6-trimethylphenol under anhydrous conditions, followed by reaction with phenol to introduce the diphenyl groups. Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity (>98%) can be verified via HPLC with UV detection at 254 nm, referencing retention times against known organophosphate standards .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR Spectroscopy : ¹H NMR (CDCl₃) typically shows distinct aromatic proton shifts (δ 6.8–7.2 ppm for diphenyl groups) and methyl group resonances (δ 2.1–2.3 ppm for the 2,4,6-trimethylphenyl moiety). ³¹P NMR reveals a singlet near δ -18 ppm, characteristic of phosphate esters.
- X-ray Crystallography : For crystalline samples, use SHELXL (via SHELX suite) for refinement. Space group determination and hydrogen-bonding analysis can clarify steric effects from methyl groups .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 369.36 for C₂₁H₂₁O₄P⁺) .
Advanced: How do steric effects from the 2,4,6-trimethylphenyl group influence reactivity and molecular interactions?
The bulky 2,4,6-trimethylphenyl group introduces significant steric hindrance, reducing nucleophilic attack on the phosphate center. Comparative crystallographic studies (e.g., with non-methylated analogs) show elongated P–O bond lengths (1.48–1.52 Å vs. 1.45 Å in triphenyl phosphate) due to reduced electron density at phosphorus. This steric effect also impacts solubility in non-polar matrices, as shown in thermal analysis (DSC) of polymer blends .
Advanced: What methodologies assess the compound’s stability and interactions in polymer matrices?
- Thermal Analysis : Use TGA (10°C/min, N₂ atmosphere) to determine decomposition onset temperatures (>250°C indicates high thermal stability).
- FT-IR Spectroscopy : Monitor P=O stretching vibrations (~1270 cm⁻¹) for degradation-induced shifts.
- Plasticizer Efficiency Testing : Measure glass transition temperature (Tg) reduction in PVC blends via DMA; compare with commercial plasticizers like triphenyl phosphate .
Advanced: How can environmental persistence and degradation pathways be studied?
- Extraction : Matrix Solid-Phase Dispersion (MSPD) with Florisil®/C18 adsorbents and acetone:n-hexane (1:1) eluent efficiently isolates the compound from soil/water.
- Detection : GC-MS/MS (electron impact ionization, MRM mode) with a DB-5MS column achieves LODs <0.1 ng/g. Hydrolytic degradation products (e.g., diesters) are identifiable via LC-QTOF-MS .
Advanced: How to resolve contradictions in toxicity data across studies?
Discrepancies in dermal/oral toxicity (e.g., low vs. moderate hazard classifications) often arise from differences in assay conditions (e.g., cell lines, exposure duration). Mitigation strategies:
- In Vitro Assays : Use human keratinocyte (HaCaT) cells for dermal absorption studies (OECD TG 428).
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., EHDPP, TDCPP) to infer hazard potential. Regulatory databases (PubChem, ECHA) provide validated toxicity profiles .
Advanced: What computational tools predict the compound’s environmental fate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
